8-Azido-1-octanamine HCl

Description

Significance of Bioorthogonal Functional Groups in Molecular Science

Bioorthogonal chemistry provides a powerful toolkit for studying and manipulating biological processes in their native environment. wikipedia.org The key to this approach lies in the use of functional groups that are "invisible" to the cell's metabolic machinery, thus avoiding unwanted side reactions. wikipedia.org The azide (B81097) group is an excellent example of a bioorthogonal functional group due to its small size, metabolic stability, and the absence of its natural occurrence in most biological systems. wikipedia.orgnih.govresearchgate.net This allows for the introduction of azide-modified molecules into cells and organisms with minimal perturbation. nih.gov The subsequent reaction of the azide with a specific, exogenously supplied reaction partner, such as an alkyne in the famous "click chemistry" reaction, enables the selective labeling and visualization of target biomolecules. sci-hub.se

The amine group, while ubiquitous in biological systems, can also be harnessed for specific chemical modifications under controlled conditions. Its nucleophilic nature allows it to react with a variety of electrophilic partners, forming stable covalent bonds. The hydrochloride salt form of the amine enhances the compound's solubility in aqueous environments, a crucial property for biological applications.

Overview of Azido-Functionalized Amines as Versatile Building Blocks

Azido-functionalized amines, such as 8-Azido-1-octanamine HCl, are heterobifunctional linkers. This means they have two different reactive groups, allowing for the stepwise connection of two different molecules. The azide group provides a handle for bioorthogonal ligation, while the amine group can be used for traditional bioconjugation techniques, such as amide bond formation with carboxylic acids or reaction with activated esters. This versatility makes them invaluable in constructing complex molecular architectures. researchgate.netwiley.com They can be used to link peptides, proteins, nucleic acids, and other biomolecules to reporter molecules, solid supports, or other functional moieties. researchgate.net

The general structure of an azido-functionalized amine consists of an alkyl or aryl chain of varying length separating the azide and amine groups. The length and nature of this linker can be tailored to control the distance and flexibility between the two connected entities.

Contextualization of this compound within Contemporary Chemical Synthesis and Bioconjugation

This compound is a specific example of an azido-functionalized amine with an eight-carbon (octyl) linker. nih.gov The hydrochloride salt improves its handling and solubility in polar solvents. This particular compound has found a niche in applications where a longer, flexible spacer is desired between the two conjugated partners.

In contemporary chemical synthesis, this compound can be used as a starting material for the creation of more complex molecules. The amine can be protected while the azide undergoes a cycloaddition reaction, or vice-versa, allowing for sequential and controlled synthetic steps. nih.govorganic-chemistry.org

In the realm of bioconjugation, this molecule is particularly useful for:

Surface Modification: The amine group can be used to attach the molecule to a surface (e.g., a nanoparticle or a microarray slide) that has been functionalized with an appropriate electrophile. The exposed azide groups can then be used to capture alkyne-modified biomolecules from a complex mixture.

PROTACs and Drug Delivery: The bifunctional nature of this compound is analogous to the linkers used in Proteolysis Targeting Chimeras (PROTACs), which bring a target protein and an E3 ligase into proximity. While not a direct component of a final drug, it serves as a valuable tool in the research and development of such therapeutic strategies. medchemexpress.com

Click Chemistry: As a carrier of an azide group, it is a key reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most prominent click chemistry reactions. medchemexpress.comiris-biotech.de These reactions are known for their high efficiency, selectivity, and biocompatibility.

Chemical Properties and Synthesis of this compound

A thorough understanding of the chemical properties and synthetic routes of this compound is essential for its effective application in research.

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its constituent functional groups and the eight-carbon alkyl chain.

Interactive Data Table: Physicochemical Properties of 8-Azido-1-octanamine and its HCl Salt

| Property | 8-Azido-1-octanamine nih.govachemblock.comfishersci.com | This compound tanzhenbio.comechemi.com |

| CAS Number | 867338-63-4 | 1392515-98-8 |

| Molecular Formula | C8H18N4 | C8H19ClN4 |

| Molecular Weight | 170.26 g/mol | 206.72 g/mol |

| Appearance | Colorless to yellow liquid | White to off-white solid |

| Solubility | Soluble in organic solvents | Soluble in water and polar organic solvents |

The presence of the polar amine hydrochloride and azide groups, combined with the nonpolar octyl chain, gives the molecule amphiphilic character.

Synthesis and Purification Methods

The synthesis of this compound typically involves a multi-step process starting from a readily available precursor. A common synthetic strategy involves the following key transformations:

Halogenation of an Amino Alcohol: The synthesis might begin with 8-amino-1-octanol. The hydroxyl group can be converted to a good leaving group, such as a tosylate or a halide (e.g., bromide or chloride).

Azide Introduction: The resulting halo- or tosyl-functionalized amine is then reacted with an azide salt, such as sodium azide, in a nucleophilic substitution reaction to introduce the azide functionality. This step needs to be performed with care due to the potential hazards associated with azides.

Amine Protection/Deprotection (if necessary): Depending on the reaction conditions, the amine group might need to be protected during the azidation step to prevent side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The protecting group is then removed in a subsequent step.

Formation of the Hydrochloride Salt: The final step involves treating the purified 8-azido-1-octanamine with hydrochloric acid to form the stable and more water-soluble hydrochloride salt.

Purification at each step is typically achieved by standard laboratory techniques such as column chromatography, extraction, and crystallization. Characterization of the final product and intermediates is confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

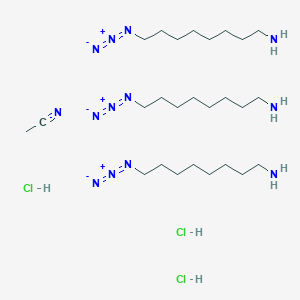

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetonitrile;8-azidooctan-1-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H18N4.C2H3N.3ClH/c3*9-7-5-3-1-2-4-6-8-11-12-10;1-2-3;;;/h3*1-9H2;1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPUPFOQHFBLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.C(CCCCN=[N+]=[N-])CCCN.C(CCCCN=[N+]=[N-])CCCN.C(CCCCN=[N+]=[N-])CCCN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H60Cl3N13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 8 Azido 1 Octanamine Hcl

Chemical Reactivity of the Azido (B1232118) Moiety

Organic azides are highly versatile functional groups in chemical synthesis due to their unique electronic structure. mathewsopenaccess.com They can participate in a variety of reactions, most notably 1,3-dipolar cycloadditions and Staudinger ligations. mdpi.com The azido group is generally stable under many synthetic conditions but can be activated thermally, photochemically, or through catalysis to react with a wide array of substrates. mathewsopenaccess.commdpi.com

The 1,3-dipolar cycloaddition, first extensively studied by Huisgen, involves the reaction of a 1,3-dipole (the azide) with a dipolarophile (such as an alkyne or alkene) to form a five-membered heterocyclic ring. wikipedia.orgijrpc.com This class of reactions is fundamental to the concept of "click chemistry," which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.org

Huisgen 1,3-Dipolar Cycloaddition (Thermal): In its original form, the reaction between an organic azide (B81097) and an alkyne occurs under thermal conditions to produce a mixture of 1,4- and 1,5-substituted 1,2,3-triazole regioisomers. wikipedia.org The reaction is concerted but often requires elevated temperatures and long reaction times. wikipedia.org The lack of regioselectivity can be a significant drawback for specific synthetic applications. wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A major advancement was the development of the copper(I)-catalyzed version of this reaction, independently reported by Sharpless and Meldal. nih.gov This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole. wikipedia.org The mechanism is no longer a concerted cycloaddition but proceeds through a stepwise pathway involving copper acetylide intermediates. wikipedia.orgijrpc.com The use of copper catalysts significantly accelerates the reaction, allowing it to proceed under mild, often aqueous, conditions. ijrpc.com The presence of a chelating ligand can stabilize the Cu(I) oxidation state. ijrpc.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis leads to the formation of the 1,5-disubstituted triazole regioisomer. wikipedia.orgijrpc.com The proposed mechanism for RuAAC involves the formation of a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. ijrpc.com Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also accommodate internal alkynes. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of metal catalysts in biological systems, strain-promoted cycloadditions were developed. nih.gov This approach utilizes highly strained cyclooctynes as the dipolarophile. The ring strain of the alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. nih.govrsc.org This has made SPAAC a valuable tool for in vivo bioconjugation. nih.gov

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Regioselectivity | Key Mechanistic Feature |

|---|---|---|---|

| Thermal Huisgen Cycloaddition | None (Thermal) | Mixture of 1,4- and 1,5-isomers wikipedia.org | Concerted cycloaddition nih.gov |

| Copper(I)-Catalyzed (CuAAC) | Copper(I) wikipedia.org | 1,4-isomer wikipedia.org | Stepwise, via copper acetylide wikipedia.orgijrpc.com |

| Ruthenium-Catalyzed (RuAAC) | Ruthenium wikipedia.org | 1,5-isomer wikipedia.org | Stepwise, via ruthenacycle intermediate ijrpc.com |

| Strain-Promoted (SPAAC) | None | Dependent on cyclooctyne (B158145) structure | Lowered activation energy due to ring strain rsc.org |

The Staudinger ligation is a powerful method for forming a stable amide bond by reacting an azide with a specifically engineered phosphine (B1218219). thermofisher.com This reaction is a modification of the classic Staudinger reaction, where an azide is reduced by a phosphine to an amine. nih.gov

The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a linear phosphazide (B1677712) intermediate. ysu.am This intermediate then undergoes an intramolecular rearrangement, losing a molecule of nitrogen gas (N₂) to form an aza-ylide (or iminophosphorane). thermofisher.comysu.am In the classic Staudinger reaction, this aza-ylide is hydrolyzed to produce a primary amine and a phosphine oxide. nih.gov

Theoretical and Computational Investigations of Reaction Mechanisms

Density Functional Theory (DFT) and other computational methods have become indispensable tools for elucidating the detailed mechanisms, transition states, and energetics of chemical reactions involving azides. researchgate.netresearchgate.net

For 1,3-dipolar cycloadditions, DFT calculations have been used to investigate the regioselectivity of both thermal and catalyzed reactions. nih.govresearchgate.net These studies analyze the energies of the transition states leading to different regioisomers, often correctly predicting the experimentally observed outcomes. researchgate.netmedcraveonline.com For instance, calculations can rationalize why CuAAC favors the 1,4-isomer by modeling the energies of the intermediates in the catalytic cycle. ijrpc.com Computational models also help in understanding the rate acceleration in SPAAC by quantifying the distortion and interaction energies of the strained alkyne. nih.gov

Similarly, the mechanism of the Staudinger ligation has been explored computationally. Theoretical studies can map the potential energy surface of the reaction, from the initial nucleophilic attack of the phosphine on the azide to the formation of the aza-ylide and its subsequent intramolecular cyclization and hydrolysis. ysu.am These investigations provide insights into the structure of intermediates and transition states that are often too transient to be observed experimentally. ysu.am

Computational studies have also been applied to understand the reactivity of radicals with azides. For example, DFT calculations predicted that intramolecular reactions between a thiyl radical and a nearby azide group are exothermic and have low activation energy barriers, suggesting such reactions are feasible. nih.gov While not directly involving the amine group of 8-azido-1-octanamine, these studies highlight the power of computational chemistry to predict and explain the complex reactivity of the azide functional group.

Density Functional Theory (DFT) Applications in Azide Reaction Analysis

Theoretical studies using DFT can elucidate the regioselectivity of these cycloadditions. For instance, the reaction of benzyl (B1604629) azide with glycosyl-O-acetylene was analyzed using DFT at the B3LYP/6-31G* level, correctly predicting that the meta isomer is the favored product through a concerted, asynchronous mechanism. ufms.br The predictive power of DFT extends to more complex systems, though achieving quantitative accuracy for isomeric ratios (requiring energy accuracy of ~1 kJ/mol) can be challenging and may necessitate high-level computational protocols. mdpi.com Nevertheless, modern DFT functionals like M08-HX and ωB97X-D have proven effective in calculating reaction barriers with accuracies in the range of 2.5–5.0 kJ/mol. mdpi.com

DFT calculations have been successfully used to predict the regioselectivity in cycloadditions between phenylazides and various partners like propargyl alcohol, methyl propiolate, and alkenes. researchgate.net The analysis often involves examining the transition states of possible reaction pathways. For example, studies on the cycloaddition of azides with allenes have used DFT to calculate the activation barrier differences among isomeric transition states, achieving semiquantitative agreement with experimental results. mdpi.comresearchgate.net These computational models can distinguish between different mechanistic possibilities, such as stepwise radical-mediated pathways versus concerted [3+2] cycloadditions. mdpi.com

Beyond cycloadditions, DFT also aids in understanding other azide reactions, such as the formation of triplet nitrenes. Computational analyses have shown that for certain azides, an electron transfer-mediated pathway for N₂ dissociation is energetically favorable over other mechanisms. researchgate.net These studies can model the entire process, including the initial reduction of the azide, the minimal barrier to N₂ loss, and the subsequent re-oxidation to form the triplet nitrene. researchgate.net

| DFT Functional | Application/System Studied | Key Findings | Reference |

|---|---|---|---|

| B3LYP/6-31G* | 1,3-dipolar cycloaddition of benzyl azide with glycosyl-O-acetylene. | Predicted the favored meta isomer, consistent with experimental results. The mechanism was determined to be concerted and asynchronous. | ufms.br |

| M08-HX / ωB97X-D | Azide-allene dipolar cycloaddition. | Effective and accurate for calculating reaction barriers; used to analyze activation barrier differences to predict site- and regio-selectivity. | mdpi.com |

| M06-2X/Def2TZVP | Cycloaddition between nitrile oxide and alkenes. | Modeling data supported a stepwise radical-mediated pathway over a concerted [3+2] cycloaddition. | mdpi.com |

| B3LYP / ωB97XD | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Confirmed the accuracy of B3LYP for studying these cycloadditions, finding a stepwise mechanism involving a dinuclear copper intermediate. | mdpi.com |

Computational Modeling of Proton Transfer in Amine Hydrochlorides

Computational modeling provides significant insights into the structural and electronic changes that occur upon the formation of amine hydrochloride salts, as well as the dynamics of proton transfer. The protonation of the amine nitrogen by hydrochloric acid is a fundamental acid-base reaction that creates a cationic ammonium (B1175870) species and a chloride anion, bound by strong electrostatic forces.

Geometry optimization calculations using methods like DFT can precisely determine the geometric parameters of the protonated amine. Upon protonation, the amine nitrogen's geometry shifts towards tetrahedral coordination. Computational modeling of 3-methyl-1-phenylbutan-1-amine (B1309586) hydrochloride indicated that the carbon-nitrogen bond length increases from approximately 1.48 Å in the neutral amine to 1.52 Å in the salt form due to the increased electrostatic character. Furthermore, electronic structure calculations reveal significant charge localization on the protonated nitrogen, with analyses indicating a formal charge approaching +0.8 elementary charges.

The process of proton transfer itself can be modeled to understand reaction mechanisms. Depending on the system, proton transfer can occur in a stepwise fashion or as a concerted process. For example, DFT calculations on the transfer hydrogenation of ketones and imines revealed different mechanisms: a stepwise hydride and proton transfer for imine hydrogenation, but a concerted proton-coupled hydride transfer for ketone hydrogenation. frontiersin.org

The dynamics of proton transfer are also a key area of investigation. Studies combining infrared ion spectroscopy with ab initio molecular dynamics (AIMD) on protonated aminovaleric acid have explored the nature of the intramolecular proton bond between the ammonium and carboxyl groups. aip.org These models can reproduce the broad vibrational bands observed experimentally, which arise from the fluxional structure and dynamic character of the proton bond. aip.org The potential energy surface (PES) for the proton's motion can be calculated, showing that the proton is typically constrained nearer to the more basic nitrogen atom. aip.org The relative stability of different tautomers related by proton transfer can also be estimated computationally, with the most stable tautomer generally being the one observed experimentally, unless energy differences are small (<5 kJ mol⁻¹). rsc.org

| System Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| 3-Methyl-1-phenylbutan-1-amine hydrochloride | DFT (M06/6-311G*) | C-N bond length extends from 1.48 Å to 1.52 Å upon protonation. The protonated nitrogen center has a formal charge approaching +0.8. | |

| Protonated 5-aminovaleric acid | Ab initio Molecular Dynamics (AIMD) | Revealed a fluxional structure due to the dynamic intramolecular proton bond between ammonium and carboxyl groups. The proton is localized nearer the nitrogen atom. | aip.org |

| SCS Nickel Pincer Complexes (Catalyst for transfer hydrogenation) | DFT | Showed a stepwise hydride and proton transfer for imine hydrogenation versus a concerted proton-coupled hydride transfer for ketone hydrogenation. | frontiersin.org |

| General Tautomeric Systems | DFT | Used to calculate the relative stability of tautomers. The most stable tautomer is typically the one observed experimentally. | rsc.org |

Applications of 8 Azido 1 Octanamine Hcl in Chemical Biology and Materials Science

Integration into Click Chemistry Paradigms

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for creating complex molecular architectures. researchgate.netillinois.edu The azide (B81097) group of 8-Azido-1-octanamine HCl is a key player in two major types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). researchgate.netresearchgate.net

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound Derivatives

A significant advancement in click chemistry has been the development of SPAAC, which circumvents the need for a cytotoxic copper catalyst. sigmaaldrich.comiris-biotech.de This reaction utilizes strained cyclooctynes that react readily with azides at physiological temperatures without any metal catalysis. iris-biotech.dersc.org

The absence of a copper catalyst makes SPAAC particularly suitable for applications within living cells, where copper toxicity is a major concern. nih.govsigmaaldrich.comiris-biotech.de Derivatives of this compound can be used to introduce azide functionalities onto biomolecules that are then targeted for labeling inside cells. For example, a cell can be fed a metabolic precursor containing a cyclooctyne (B158145). A probe molecule, functionalized with this compound, can then be introduced, which will specifically react with the metabolically incorporated cyclooctyne, allowing for the visualization or isolation of the targeted biomolecules in their native environment. sigmaaldrich.comnih.govmdpi.com This copper-free approach has revolutionized the study of biological processes in living systems. sigmaaldrich.com

| Strained Alkyne | Azide Source | Key Feature | Application |

| Dibenzocyclooctyne (DIBO/DBCO) researchgate.net | Derivative of this compound | High reactivity, no copper catalyst needed | Live cell imaging, in vivo labeling |

| Bicyclononyne (BCN) researchgate.netnih.gov | Derivative of this compound | Good reactivity and stability | Oligonucleotide conjugation nih.gov |

| Biarylazacyclooctynone (BARAC) researchgate.net | Derivative of this compound | Very fast kinetics | Rapid labeling experiments |

An interesting feature of some SPAAC reactions is the potential for the triazole product to be fluorescent, even if the starting azide and alkyne are not. nih.govnih.gov This "fluorogenic" aspect is highly advantageous as it eliminates the need for a pre-attached fluorophore and reduces background fluorescence. nih.gov Research has shown that the reaction of certain cyclooctynes with azides, such as those derived from this compound, can lead to the formation of triazole products with significant fluorescence. nih.govnih.gov This phenomenon arises from the electronic properties of the resulting triazole ring system within the specific molecular context. nih.gov This has been exploited for the development of "turn-on" fluorescent probes for detecting azide-tagged molecules in various biological and materials science contexts. nih.govnih.gov

Emerging Click Chemistries: SuFEx and other Bioorthogonal Transformations

Beyond the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC), new families of click reactions are expanding the toolkit for chemical biology. One of the most prominent is Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, introduced in 2014. nih.govcshl.edu SuFEx reactions involve the exchange of a stable sulfur-fluoride (S-F) bond with nucleophiles like amines or alcohols to form robust S-N or S-O linkages. cshl.edu This chemistry is orthogonal to CuAAC, meaning the two reactions can be performed in the same pot without interfering with each other. nih.gov

SuFEx offers a powerful method for functionalizing amine-containing molecules. nih.gov The primary amine of a molecule like 8-Azido-1-octanamine can react with reagents such as sulfuryl fluoride (SO₂F₂) or thionyl tetrafluoride (SOF₄) to form highly stable connectors. nih.gov This allows for the late-stage functionalization of complex molecules, including drugs, to rapidly generate libraries of new derivatives with potentially improved properties. nih.govrsc.org Accelerated SuFEx Click Chemistry (ASCC) protocols have been developed that feature favorable kinetics and high yields, simplifying the synthesis and purification of products. rsc.org

Other important bioorthogonal transformations include strain-promoted azide-alkyne cycloaddition (SPAAC). Unlike the copper-catalyzed version, SPAAC utilizes strained cyclooctynes (like DBCO) that react readily with azides without the need for a toxic metal catalyst, making it highly suitable for applications in living systems. nih.govthermofisher.com The combination of different bioorthogonal reactions, such as a Nonhydrolysis Staudinger Reaction (NSR) with SPAAC, allows for the one-pot, catalyst-free, dual-functionalization of molecules, enabling the creation of complex tools like FRET-based dyads within living cells. rsc.org

| Click Reaction Family | Key Reactants | Key Features |

| Staudinger Ligation | Azide, Triarylphosphine | Bioorthogonal, forms amide bond, can be "traceless", useful in living cells. thermofisher.comnih.govraineslab.com |

| SuFEx Chemistry | Sulfur(VI)-Fluoride, Amine/Alcohol | Orthogonal to CuAAC, robust S-N or S-O linkage, good for late-stage functionalization. nih.govcshl.edunih.gov |

| SPAAC | Azide, Strained Alkyne (e.g., DBCO) | Copper-free, fast kinetics, suitable for live-cell imaging. nih.govthermofisher.com |

Bioconjugation Strategies Utilizing this compound

The dual functionality of this compound makes it an effective bifunctional linker for a wide array of bioconjugation applications. The amine end can be attached to a biomolecule or surface using standard chemistries (e.g., amide bond formation with an activated carboxylic acid), positioning the azide group for a subsequent, highly specific bioorthogonal reaction.

Site-Specific Modification of Proteins and Peptides

Achieving site-specific modification of proteins is crucial for creating well-defined bioconjugates like antibody-drug conjugates (ADCs) or precisely labeled proteins for imaging and structural studies. One powerful method involves the genetic incorporation of unnatural amino acids (UAAs) containing an azide group into the protein's sequence. nih.gov For example, azido-lysine or azidophenylalanine can be introduced at specific sites in a protein. These azide groups then serve as chemical handles for ligation with other molecules. The amine group of this compound could be used to conjugate a payload (like a drug or a dye) before the azide end is clicked onto the azide-bearing UAA in the protein, although more commonly the azide on the protein is reacted with an alkyne-modified payload.

Alternatively, the amine group of this compound can be reacted with surface-accessible carboxyl groups (aspartate, glutamate, or C-terminus) on a protein using carbodiimide (B86325) chemistry (e.g., with EDC). This attaches the azido-octyl chain to the protein, making the azide available for reaction. This approach allows for the targeted modification of biomolecules, providing specific reaction sites for creating novel biotechnology products. This strategy has been used for the site-specific immobilization of azido-proteins onto surfaces. fu-berlin.de

Functionalization of Nucleic Acids and Glycans

Click chemistry has become a preferred method for modifying nucleic acids and glycans due to its efficiency and compatibility with biological molecules. mdpi.com Oligonucleotides can be synthesized with azide or alkyne modifications, which can then be used to attach small molecules, drugs, or reporter probes. nih.gov For example, an azide-functionalized oligodeoxynucleotide (ODN) can be readily conjugated to an alkyne-modified dye. nih.gov The amine of this compound could be used to link to the phosphate (B84403) backbone or a modified base of a nucleic acid, presenting the azide for further functionalization. This is part of a broader strategy to create "clicked" nucleic acids where a 1,2,3-triazole ring acts as a biocompatible linker to generate new hybrid molecules with improved therapeutic potential. mdpi.com

Similarly, metabolic labeling allows for the introduction of azido (B1232118) groups into glycans. nih.gov Cells are fed azido-sugars, which are then incorporated into various glycoconjugates by the cell's own biosynthetic machinery. nih.gov The resulting azide-decorated cell surfaces, glycans, or glycoproteins can be tagged with probes. The amine of this compound could be pre-conjugated to a molecule of interest, and the azide end would then react with an alkyne-modified glycan, or vice-versa. This technology is used for glycan visualization and for enriching specific types of glycoconjugates for proteomic analysis. nih.gov

Metabolic Labeling Approaches in Cellular Systems

Metabolic labeling is a powerful technique to study dynamic cellular processes by introducing bioorthogonal functional groups into biomolecules as they are being synthesized. thermofisher.com Non-canonical amino acids containing azides, such as L-azidohomoalanine (AHA), can be used as a methionine surrogate to label newly synthesized proteins in cell culture. jenabioscience.com These azide-labeled proteins can then be detected by ligation to a phosphine (B1218219) or alkyne probe. jenabioscience.com

In the context of glycans, cells fed with azido sugars like N-azidoacetylgalactosamine (GalAz) or N-azidoacetylmannosamine (ManAz) incorporate them into their surface glycans. nih.govrsc.org This allows for the selective imaging and targeting of specific cell populations, such as cancer cells, which may have altered glycosylation patterns. rsc.org For instance, labeling hepatocellular carcinoma cells with azido groups via GalAz metabolism significantly improved the tumor accumulation of a DBCO-modified drug. rsc.org this compound can be used to create the probes for these applications; its amine can be linked to a reporter or effector molecule, and its azide can then react with an alkyne-labeled biomolecule (or vice versa if the biomolecule is azide-labeled).

| Metabolic Labeling Precursor | Biomolecule Target | Subsequent Reaction | Application |

| Azido Sugars (e.g., GalAz) | Glycans, Glycoproteins | Click Chemistry (e.g., SPAAC) | Cell imaging, Glycoproteomics, Cancer targeting. nih.govrsc.org |

| Azido Amino Acids (e.g., L-AHA) | Newly synthesized proteins | Staudinger Ligation or Click Chemistry | Monitoring protein synthesis, Proteomics. jenabioscience.com |

| Azido-Kdo Analogues | Lipopolysaccharide (LPS) | Click Chemistry | Imaging bacterial surfaces. inrs.ca |

Conjugation to Reporter Molecules (Dyes, Biotin (B1667282), Haptens)

The azide group of this compound is an ideal handle for conjugation to various reporter molecules that have been functionalized with a complementary reactive group, such as a phosphine or a strained alkyne (e.g., DBCO). This enables the creation of custom probes for a multitude of biological assays.

Dyes: Fluorescent dyes are essential tools for biological imaging. By functionalizing a dye like Cy3, Cy5, or coumarin (B35378) with an alkyne group, it can be efficiently "clicked" onto an azide-bearing molecule, such as a protein or nucleic acid that has been pre-modified with this compound. nih.gov This two-step approach is also used in activity-based protein profiling, where an azido-BODIPY fluorophore is used to label enzymes. nih.gov

Biotin: The high-affinity interaction between biotin and streptavidin is widely exploited for purification, enrichment, and detection. Biotin can be functionalized with a phosphine or DBCO group, allowing it to be ligated to azide-tagged biomolecules. thermofisher.com The use of a linker, such as the octanamine chain in this compound, is often beneficial. Incorporating a polyethylene (B3416737) glycol (PEG) or similar hydrophilic spacer between the biotin and the conjugation point can improve the solubility and reduce aggregation of the resulting bioconjugate, which is particularly important when labeling proteins. issuu.com

Haptens: Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule. By conjugating haptens to biomolecules using this compound as a linker, researchers can develop specific antibodies or create targeted delivery systems.

This modular approach, separating the biomolecule modification from the reporter conjugation, provides significant flexibility in designing experiments for detection, imaging, and purification. thermofisher.com

Development of Chemical Probes and Advanced Labeling Reagents

The bifunctional nature of this compound, possessing a terminal azide and a primary amine separated by an eight-carbon linker, makes it a valuable building block in the development of sophisticated chemical probes and labeling reagents. The primary amine serves as a convenient handle for conjugation to reporter molecules, while the azide group provides a bioorthogonal reactive site for ligation to target molecules.

Design Principles for Azido-Containing Probes

The design of effective chemical probes relies on the strategic incorporation of specific functional groups that enable detection and interaction with biological systems without interfering with native processes. acs.org The azide group is a cornerstone of bioorthogonal chemistry, a set of reactions that can occur in living systems without cross-reacting with endogenous functionalities. acs.orgnih.gov

Key design principles for probes utilizing an azido group, such as that in this compound, include:

Bioorthogonality : The azide group is virtually absent from biological systems, ensuring that it reacts selectively with an exogenously introduced reaction partner, typically an alkyne or a phosphine. acs.orgthermofisher.com This selectivity is the foundation of its use in "click chemistry" and the Staudinger ligation. acs.orgresearchgate.net

Minimal Steric Perturbation : The small size of the azide group minimizes potential steric hindrance or unwanted interactions when incorporated into biomolecules, preserving their natural function and conformation. acs.org

Reaction Versatility : The azide group can participate in several highly efficient and specific ligation reactions. The most prominent is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. For applications where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. uakron.edu The Staudinger ligation, reacting an azide with a phosphine, is another important bioorthogonal reaction, though it generally has slower kinetics. acs.orgthermofisher.com

Modular Assembly : A bifunctional linker like this compound allows for a modular or two-step approach to probe design. acs.org The primary amine can be pre-functionalized with a reporter moiety (e.g., a fluorophore or a biotin tag) via stable amide bond formation. thermofisher.com This creates a complete, ready-to-use probe where the azide is poised for reaction with a target that has been metabolically or enzymatically labeled with an alkyne.

In some advanced designs, the azide itself is part of a trigger system. For instance, the reduction of an aryl azide to an amine by hydrogen sulfide (B99878) (H₂S) can induce a significant change in a fluorophore's electronic properties, forming the basis of "turn-on" fluorescent probes for H₂S detection. nih.govrsc.org This demonstrates how the chemical properties of the azide can be leveraged for analyte-specific, activity-based sensing. rsc.org

Table 1: Key Features of the Azido Group in Chemical Probe Design

| Feature | Description | Relevance to this compound |

|---|---|---|

| Bioorthogonality | Chemically inert to most biological functional groups, ensuring highly selective reactions. acs.orgnih.gov | The azide terminus reacts specifically with introduced alkyne or phosphine partners, not with cellular components. |

| Small Size | Minimizes steric disruption of the target biomolecule's structure and function. acs.org | Allows for labeling of biomolecules with minimal perturbation. |

| Click Chemistry Handle | Readily participates in highly efficient CuAAC and SPAAC reactions to form stable triazole rings. uakron.edu | The azide group is the key reactive handle for covalently linking the probe to an alkyne-tagged target. |

| Staudinger Ligation | Reacts with phosphines to form an amide bond, providing a metal-free ligation option. acs.orgthermofisher.com | An alternative conjugation strategy for environments where metal catalysts are undesirable. |

| Bifunctional Linker | The molecule contains two distinct reactive groups (azide and amine). | The amine allows attachment of a reporter/functional tag, while the azide allows attachment to the target. |

Multi-Component Functionalized Systems for Proteomics and Imaging

The modularity afforded by this compound is particularly advantageous in creating multi-component systems for advanced proteomics and cellular imaging. nih.govcambridge.org These systems typically integrate a reactive group, a reporter or enrichment handle, and a quantitative element. acs.org A classic workflow is Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP), which uses click chemistry to couple an alkyne-tagged probe (bound to a protein target) with an azide-tagged biotin handle for enrichment. nih.govacs.org

Recent advancements have focused on developing multiplexed reagents that allow for the simultaneous analysis of multiple samples. A prime example is the development of an azide-functionalized Tandem Mass Tag (TMT) reagent, named AzidoTMT. nih.govacs.org This reagent can be synthesized through a straightforward, one-pot reaction between a commercially available amine-reactive TMT NHS ester and a small bifunctional molecule like 3-azido-1-propanamine. nih.gov Similarly, this compound could be used to create an analogous reagent with a longer spacer arm.

The workflow, termed AzidoTMT-based Multiplexed Activity-based Protein Profiling (AT-MAPP), proceeds as follows:

An alkyne-functionalized chemical probe is used to covalently label proteins of interest directly in cells. nih.gov

After cell lysis, the AzidoTMT reagent is "clicked" onto the alkyne-tagged proteins via CuAAC. nih.govacs.org This directly attaches the quantitative TMT reporter to the probe-labeled sites.

This strategy expands the utility of activity-based protein profiling beyond simple binary comparisons, enabling highly multiplexed quantitation of functional residues across the proteome. nih.gov

The versatility of this approach is a key advantage; the azido-based reagent can be coupled to any alkyne-derivatized chemical probe, making it applicable for profiling a wide range of amino acid residues, including cysteines, lysines, and tyrosines, simply by changing the initial probe. nih.govacs.org This highlights how a simple bifunctional linker containing an azide and an amine is critical for constructing complex, multi-component systems that drive modern chemical proteomics. nih.govcambridge.org

Surface Functionalization and Material Science Applications

The dual functionality of this compound allows it to act as a molecular bridge, covalently linking organic or biological species to inorganic or polymeric surfaces. This capability is central to the fields of surface engineering and materials science, where precise control over surface chemistry dictates the final properties and applications of the material.

Covalent Attachment to Polymer, Oxide, and Carbon Surfaces

The covalent immobilization of functional molecules onto a substrate is a fundamental strategy for tailoring surface properties. rsc.org Molecules like this compound are ideal for a two-step functionalization process. First, the molecule is attached to the surface via its primary amine group, creating a surface that is densely populated with reactive azide termini. Second, these azide groups are used as anchors for the subsequent covalent attachment of other molecules via click chemistry.

Oxide Surfaces (e.g., SiO₂, ZnO) : Silane chemistry is a common and robust method for modifying oxide surfaces. tue.nl A surface can first be treated with an amine-reactive silane, or the amine of this compound can react with surfaces that have been pre-functionalized with NHS esters or other amine-reactive groups. nih.gov An alternative strategy for metal oxides like ZnO involves using linker molecules with an anchor group, such as a thiol or phosphonic acid, and a terminal azide. rsc.orgrsc.org While this compound lacks a thiol anchor, its amine group could potentially interact with certain surface sites or be used to modify a surface previously functionalized with carboxylic acids. The result is a self-assembled monolayer (SAM) presenting a field of reactive azide groups. rsc.orgrsc.org

Polymer Surfaces : Polymer surfaces can be modified to present functional groups like carboxylic acids or N-hydroxysuccinimide (NHS) esters. The primary amine of this compound can readily react with these groups to form stable amide bonds, effectively tethering the azido-octyl chain to the polymer. nih.gov This method has been used to immobilize polymers and create patterned protein structures on polymer films. nih.gov

Carbon Surfaces : Carbon materials, such as glassy carbon or carbon nanotubes, can be functionalized with azide groups to serve as versatile platforms for further modification. google.comnih.gov One method involves the electrochemical reduction of a diazonium salt to graft azido-phenyl groups onto the surface. researchgate.net Alternatively, the surface can be oxidized to create carboxylic acid groups, which can then be coupled to the amine of this compound. The resulting azide-modified surface is then ready for coupling with terminal alkynes via the CuAAC reaction, a method used to attach electrocatalysts, polymers, or biological ligands. google.comnih.gov

Creation of Hybrid Materials with Tailored Properties

The rational design of materials with precisely controlled properties is crucial for advanced applications. acs.org Azide-functionalized surfaces, prepared using linkers like this compound, are key platforms for creating sophisticated organic-inorganic hybrid materials. mdpi.com By starting with an azide-terminated surface, researchers can use high-yielding and selective click reactions to introduce new functionalities in a modular fashion. uakron.edursc.org

This strategy allows for the fine-tuning of interfacial properties such as:

Wettability and Adhesion : Attaching hydrophobic or hydrophilic molecules can precisely control the surface energy.

Biocompatibility : Immobilizing biocompatible polymers like polyethylene glycol (PEG) can prevent non-specific protein adsorption. nih.gov

Catalytic Activity : Covalently linking catalytic complexes to a solid support prevents leaching and allows for catalyst recycling. mdpi.com

Sensing Capabilities : Attaching receptor molecules or fluorophores can create surfaces for chemical or biological sensing.

For example, hierarchically organized silica (B1680970) gels have been functionalized with chloroalkyl groups and subsequently converted to azido-functionalized gels. beilstein-journals.org These materials, while preserving their monolithic structure, become reactive platforms ready for further modification via click chemistry, demonstrating how bulk material properties can be augmented with new chemical functionality. beilstein-journals.org Similarly, polyhedral oligomeric silsesquioxanes (POSS), which are inorganic-organic hybrid cage compounds, are often synthesized with azide functionalities to serve as versatile building blocks for a wide range of hybrid materials, including star-shaped polymers and multivalent bioconjugates. uakron.edumdpi.com

Functionalization of Nanomaterials and Catalytic Supports

The high surface-area-to-volume ratio of nanomaterials makes them excellent candidates for use as sensors, drug delivery vehicles, and catalytic supports. rsc.orgmdpi.com Functionalizing these nanomaterials with a molecule like this compound provides a robust method for attaching a wide array of secondary molecules. nih.govarxiv.org

Gold Nanoparticles (AuNPs) : While thiol-based linkers are most common for AuNPs due to the strong gold-sulfur bond, amine-containing molecules can also be used to functionalize the nanoparticle surface, often by displacing weaker capping agents or binding to the gold surface. mdpi.com Once AuNPs are functionalized to present azide termini, they become versatile platforms for biomedical applications through subsequent click reactions to attach targeting ligands or therapeutic agents. nih.gov

Silica Nanoparticles and Supports : Mesoporous silica materials like SBA-15 are widely used as catalyst supports due to their high surface area and ordered pore structure. researchgate.net The surface hydroxyl groups of silica can be covalently functionalized using an azido-containing organosilane, such as 3-azidopropyltrimethoxysilane. huji.ac.il The resulting azide-functionalized support (SBA-15-N₃) is a highly effective heterogeneous catalyst for certain organic reactions and can be further modified by clicking on ligands to immobilize metal complexes, such as Ruthenium(II), for other catalytic applications. researchgate.nethuji.ac.il

Oxide Nanomaterials (e.g., ZnO, ZrO₂) : Zinc oxide nanowires have been functionalized with azido-terminated phosphonic acids to create platforms for studying thermal decomposition or for sensing applications. rsc.org In another example, azide-functionalized acetylacetonate (B107027) was used to link zirconium dioxide (ZrO₂) nanoparticles to a polymer matrix, creating a hybrid dielectric material with superior properties for high-performance transistors. d-nb.inforesearchgate.net These examples show the power of using the azide group as a universal handle for integrating nanomaterials into larger functional systems.

Table 2: Applications of Azide-Functionalized Surfaces and Materials

| Application Area | Substrate/Material | Functionalization Strategy | Resulting Property/Use |

|---|---|---|---|

| Proteomics | Alkyne-tagged proteins | Click reaction with Azido-TMT reagent. nih.gov | Multiplexed quantitative analysis of protein activity. nih.govacs.org |

| Hybrid Dielectrics | ZrO₂ Nanoparticles / Polymer | Azide-functionalized ligand crosslinks nanoparticles and polymer. d-nb.inforesearchgate.net | Dense, defect-free thin film for high-performance transistors. researchgate.net |

| Heterogeneous Catalysis | Mesoporous Silica (SBA-15) | Post-functionalization to create azide groups (SBA-15@N₃). researchgate.net | Recyclable catalyst for Knoevenagel condensation and chromene synthesis. researchgate.net |

| Catalyst Supports | Mesoporous Silica (SBA-15) | Functionalization with azido-silane, followed by click reaction with a ligand and metal complex. huji.ac.il | Immobilized Ruthenium(II) catalyst for transfer hydrogenation. huji.ac.il |

| Biomedical Platforms | Gold Nanoparticles (AuNPs) | Functionalization with azide-terminal PEG-NHC ligands. nih.gov | Stable, bioorthogonal platform for conjugation of targeting molecules. nih.gov |

| Surface Engineering | Carbon Surfaces | Modification with gaseous iodine azide or diazonium salts. google.comnih.gov | Versatile substrate for attaching ferrocene (B1249389) or other functionalities. nih.gov |

Challenges and Future Directions in 8 Azido 1 Octanamine Hcl Research

Optimization of Synthetic Efficiency and Scalability

The synthesis of heterobifunctional linkers like 8-Azido-1-octanamine HCl presents unique challenges in achieving high efficiency and scalability, which are crucial for its widespread adoption in industrial and large-scale academic research. researchgate.net A primary obstacle lies in the selective introduction of the azide (B81097) functionality without cross-reactivity with the amine group. Conventional methods for synthesizing azide compounds often have limitations that can impact yield and safety. sciencedaily.com

For industrial production, the use of reagents like sodium azide necessitates stringent safety protocols to mitigate the risks associated with the potential formation of hydrazoic acid, which is both toxic and explosive. researchgate.netchimia.ch Therefore, developing synthetic routes that are not only efficient but also inherently safer is a significant area of focus. This includes exploring alternative azidating agents and reaction conditions that minimize hazardous byproducts. sciencedaily.com

Furthermore, scaling up the synthesis from laboratory to industrial quantities requires robust and reproducible processes. mdpi.com Challenges in this regard include maintaining reaction control, ensuring consistent product quality, and developing cost-effective purification methods. Future research in this area will likely focus on continuous flow chemistry and the development of catalytic systems that can improve the atom economy and reduce waste, making the production of this compound more sustainable and economically viable. researchgate.net

Key Challenges in the Synthesis of this compound:

| Challenge | Description | Potential Solutions |

| Selective Azidation | Preventing the amine group from reacting during the introduction of the azide group. | Use of protecting groups for the amine; development of chemoselective azidating reagents. |

| Safety Concerns | Handling potentially hazardous reagents like sodium azide and avoiding the formation of hydrazoic acid. chimia.ch | Implementation of strict safety measures; use of buffered reaction conditions; exploring alternative, safer azide sources. researchgate.net |

| Scalability | Transitioning the synthesis from a lab scale to a larger, industrial scale while maintaining efficiency and purity. mdpi.com | Development of continuous flow processes; optimization of reaction parameters for large-scale reactors. |

| Purification | Efficiently separating the desired product from starting materials, byproducts, and any unreacted reagents. | Advanced chromatographic techniques; crystallization-based purification methods. |

Expanding the Scope of Bioorthogonal Reactions

While this compound is predominantly used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, the versatility of the azide group opens up possibilities for its use in a broader range of bioorthogonal transformations. nih.govmit.edu Expanding this scope is a key area for future research to enhance the utility of this linker. nih.gov

The Staudinger ligation, one of the earliest bioorthogonal reactions, offers an alternative to click chemistry for forming a stable amide bond between the azide and a phosphine-based probe. nih.govnih.gov This reaction proceeds under mild, catalyst-free conditions and can be advantageous in biological systems where copper toxicity is a concern. mdpi.com

Beyond established reactions, there is growing interest in developing novel bioorthogonal partners for azides. ru.nl Researchers are exploring other 1,3-dipoles, such as nitrones and mesoionic heterocycles, which can participate in cycloaddition reactions. nih.gov The development of new reaction partners with distinct reactivity profiles would enable the use of this compound in more complex, multi-labeling experiments where orthogonality between different bioorthogonal reactions is crucial. acs.org

Comparison of Azide-Based Bioorthogonal Reactions:

| Reaction | Key Features | Potential Advantages for this compound |

| CuAAC | Copper-catalyzed, high reaction rates, forms a stable triazole ring. nih.gov | Well-established, reliable, and efficient for a wide range of applications. mdpi.com |

| SPAAC | Copper-free, driven by ring strain in the alkyne partner, biocompatible. nih.gov | Ideal for in vivo applications where copper toxicity is a concern. nih.gov |

| Staudinger Ligation | Catalyst-free, forms an amide bond, highly selective. nih.gov | Provides an alternative conjugation strategy, particularly for applications where a triazole linkage is not desired. |

| Reactions with Novel Dipoles | Potential for unique reactivity and orthogonality with existing methods. ru.nl | Enables more complex experimental designs, such as multi-target labeling in the same biological system. |

Development of Novel Applications in Interdisciplinary Fields

The unique bifunctional structure of this compound makes it a versatile building block for creating novel constructs in a variety of interdisciplinary fields, including targeted drug delivery, materials science, and functional genomics and proteomics. nih.govnih.govnih.gov

In targeted drug delivery , the amine functionality of this compound can be conjugated to therapeutic agents, while the azide group can be used to attach targeting ligands via click chemistry. nih.govsemanticscholar.org This modular approach allows for the rapid assembly of drug-linker-targeting agent conjugates, facilitating the development of personalized medicines. nih.gov Future applications could involve its use in creating antibody-drug conjugates or for anchoring drugs to nanocarriers for controlled release. nih.gov

In materials science , this compound can be used to functionalize surfaces. The amine group can be covalently attached to a material surface, presenting the azide group for subsequent modification via click chemistry. This allows for the precise control of surface properties, such as hydrophilicity, biocompatibility, or the immobilization of biomolecules.

In the fields of functional genomics and proteomics , this linker can be instrumental in creating probes for identifying and studying biomolecules. nih.govnih.govresearchgate.net For example, it can be used to link a biomolecule-specific binding agent to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, for detection and isolation. nih.gov This can aid in understanding complex biological processes at the molecular level.

Advanced Characterization Techniques for Azidoamine Conjugates

As this compound is used to create increasingly complex bioconjugates, the need for advanced analytical techniques for their characterization becomes more critical. A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is often essential for unambiguous structure elucidation. springernature.com

Mass spectrometry , particularly with soft ionization techniques like electrospray ionization (ESI), is a powerful tool for determining the molecular weight of the conjugate and confirming the success of the ligation reaction. chemrxiv.org High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be used to sequence peptide-based conjugates and to pinpoint the site of modification. nuph.edu.uaresearchgate.net

Key Analytical Techniques for Characterizing Azidoamine Conjugates:

| Technique | Information Provided | Application Example |

| ESI-MS | Molecular weight of the conjugate. | Confirming the successful conjugation of a drug molecule to a peptide via the this compound linker. |

| High-Resolution MS | Exact mass and elemental composition. | Differentiating between conjugates with similar molecular weights but different atomic compositions. |

| Tandem MS (MS/MS) | Fragmentation patterns for structural elucidation. chemrxiv.org | Identifying the specific amino acid residue in a protein that has been modified. |

| 1D NMR (¹H, ¹³C) | Presence of functional groups and overall chemical environment. | Verifying the formation of the triazole ring by observing characteristic chemical shifts. |

| 2D NMR (COSY, HSQC) | Connectivity between atoms. | Unambiguously assigning the structure of a novel, complex bioconjugate. |

Theoretical and Computational Predictions for Reaction Design

Computational chemistry offers powerful tools for predicting the reactivity of molecules and for designing more efficient bioorthogonal reactions. While experimental studies provide essential data, theoretical models can offer insights into reaction mechanisms and help to rationalize observed reactivity trends.

For reactions involving this compound, computational methods such as Density Functional Theory (DFT) can be used to model the transition states of the azide-alkyne cycloaddition. These models can help in understanding the factors that influence the reaction rate, such as the electronic properties of the reactants and the role of catalysts.

Furthermore, computational screening can be used to predict the reactivity of this compound with a library of potential reaction partners. This can accelerate the discovery of new bioorthogonal reactions by identifying promising candidates for experimental investigation. As computational models become more accurate and accessible, they will play an increasingly important role in the rational design of novel applications for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.